molecular formula C12H20ClNO B1292695 [1-(4-Propoxyphenyl)propyl]amine hydrochloride CAS No. 1201633-55-7

[1-(4-Propoxyphenyl)propyl]amine hydrochloride

Cat. No. B1292695
CAS RN: 1201633-55-7
M. Wt: 229.74 g/mol
InChI Key: GKMHJNUABIDYHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propylamine derivatives like “[1-(4-Propoxyphenyl)propyl]amine hydrochloride” can be achieved by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride .


Molecular Structure Analysis

The molecular structure of “[1-(4-Propoxyphenyl)propyl]amine hydrochloride” is represented by the Inchi Code: 1S/C12H19NO.ClH/c1-3-9-14-11-7-5-10 (6-8-11)12 (13)4-2;/h5-8,12H,3-4,9,13H2,1-2H3;1H . This indicates that the compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom.


Physical And Chemical Properties Analysis

“[1-(4-Propoxyphenyl)propyl]amine hydrochloride” is a solid at room temperature . Its molecular weight is 229.75 .

Scientific Research Applications

Advanced Battery Science

In the field of advanced battery science, [1-(4-Propoxyphenyl)propyl]amine hydrochloride could contribute to the development of new electrolyte solutions or as a component in the design of more efficient energy storage systems.

These applications highlight the versatility of [1-(4-Propoxyphenyl)propyl]amine hydrochloride in scientific research, underlining its importance across various fields of study .

properties

IUPAC Name

1-(4-propoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2;/h5-8,12H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMHJNUABIDYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647299
Record name 1-(4-Propoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Propoxyphenyl)propyl]amine hydrochloride

CAS RN

1201633-55-7
Record name 1-(4-Propoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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